molecular formula C4H4Li2O6 B147969 Dilithium tartrate CAS No. 868-17-7

Dilithium tartrate

Cat. No. B147969
CAS RN: 868-17-7
M. Wt: 162 g/mol
InChI Key: JCCYXJAEFHYHPP-OLXYHTOASA-L
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Description

Dilithium tartrate is a compound that involves dilithium, a strongly electrophilic, diatomic molecule comprising two lithium atoms covalently bonded together1. It is related to lithium tartrate, a compound with the molecular formula C4H4Li2O623.



Molecular Structure Analysis

The molecular structure of dilithium tartrate is not explicitly described in the available literature. However, a study on lithium tartrate polymorphs provides some insight into potential structural characteristics5.



Chemical Reactions Analysis

Specific chemical reactions involving dilithium tartrate are not detailed in the available literature. However, the compound is related to the CRYSTALS-Dilithium digital signature scheme, which has undergone various optimizations in its implementation6.



Physical And Chemical Properties Analysis

The physical and chemical properties of dilithium tartrate are not explicitly detailed in the available literature. However, lithium tartrate, a related compound, has a molecular weight of 162.0 g/mol23.


Scientific Research Applications

Chiral and Racemic Framework Polymorphs

Research by Yeung et al. (2013) in the field of inorganic–organic frameworks has explored the structural analysis of chiral, racemic, and meso-lithium tartrate polymorphs. Their work involved synthesizing new polymorphs of Li2(tart) and examining their hydrogen-bonding patterns, dimensionalities, and framework isomers using hydrogen bond graph set analysis and DFT methods. This study contributes significantly to understanding the structural diversity and relative formation energies of lithium tartrate polymorphs (H. Yeung, M. Kosa, M. Parrinello, & A. Cheetham, 2013).

Structures of Racemic Lithium Tartrate Hydrates

Gelbrich et al. (2006) investigated the structures of racemic dimetal tartrate hydrates derived from the reaction of tartaric acid with various metal hydroxides, including lithium. This study provides valuable insights into the coordination networks and hydrogen bonding patterns in these structures, offering a deeper understanding of the molecular arrangements and interactions in lithium tartrate hydrates (T. Gelbrich, T. Threlfall, S. Huth, & E. Seeger, 2006).

Electrochemical Applications

Renault et al. (2016) and (2013) explored the potential of dilithium benzenedipropiolate and dilithium benzenediacrylate in lithium-ion batteries. These studies demonstrate the high specific capacity and improved cycling performance of these materials, highlighting their potential as efficient organic electrode materials for energy storage applications (S. Renault, V. Oltean, C. M. Araujo, A. Grigoriev, K. Edström, & D. Brandell, 2016) and (S. Renault, D. Brandell, T. Gustafsson, & K. Edström, 2013).

Piezoelectric Material Applications

Gualtieri et al. (1992) and Weaver et al. (1995) focused on dilithium tetraborate (DLTB), a piezoelectric material. Their research covers the growth, fabrication technology, and temperature coefficients of material constants of DLTB, which is crucial for applications in frequency control and signal processing (J. Gualtieri, J. Kosinski, W.D. Wilber, Y. Lu, S. Lin, M. Murray, & W. Ruderman, 1992) and (G. Weaver, V. Bright, & J. Kosinski, 1995).

Future Directions

Dilithium tartrate is related to the CRYSTALS-Dilithium digital signature scheme, which has been selected as a finalist in the NIST Post Quantum Cryptography (PQC) standardization process91011. Future work includes revisiting the side-channel countermeasures of Dilithium, improving its sensitivity analysis, and developing more efficient implementations126.


Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on dilithium tartrate specifically. Further research and studies are needed for a more detailed understanding of this compound.


properties

IUPAC Name

dilithium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCYXJAEFHYHPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Li2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953073
Record name Dilithium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilithium tartrate

CAS RN

30903-88-9, 868-17-7
Record name Dilithium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium tartrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tartaric acid (15.0 g, 0.1 mole) is dissolved in 40 ml. water and treated with lithium hydroxide (8.4 g, 0.2 mole). The resulting solution is evaporated to a small volume under reduced pressure and the residue is treated with p-dioxane. The resulting precipitate is filtered and dried under vacuum to give the di-lithium tartarate (17.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HHM Yeung, M Kosa, M Parrinello… - Crystal growth & …, 2013 - ACS Publications
… In this work, we describe and compare four new anhydrous forms of dilithium tartrate, 6–9, whose structures were solved by single crystal X-ray diffraction methods. Like 2–5, they are …
Number of citations: 28 pubs.acs.org
T Gelbrich, TL Threlfall, S Huth, E Seeger - Polyhedron, 2006 - Elsevier
… Racemic dilithium tartrate trihydrate was first reported by Scacchi in 1867 [14], [15]. The … have been unable to obtain any other dilithium tartrate. This different behaviour is probably due …
Number of citations: 19 www.sciencedirect.com
HHM Yeung - 2013 - repository.cam.ac.uk
… crystal structures of 11 new forms of lithium tartrate, based on chiral, racemic and meso forms of the ligand, have been discovered, including eight anhydrous isomers of dilithium tartrate…
Number of citations: 3 www.repository.cam.ac.uk
HHM Yeung, AK Cheetham - Dalton Transactions, 2014 - pubs.rsc.org
… Its formation in this case has prevented the stoichiometric conversion to a dilithium tartrate product, but raising the reaction temperature allows lithiation to go to completion and …
Number of citations: 23 pubs.rsc.org
HMY Hamish, AK Cheetham - Foundations of Crystallography - scripts.iucr.org
… [5] Such unparalleled insight is only possible due to the diversity of the lithium tartrate family, which contains 14 known crystal structures to date, including eight dilithium tartrate isomers, …
Number of citations: 3 scripts.iucr.org

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